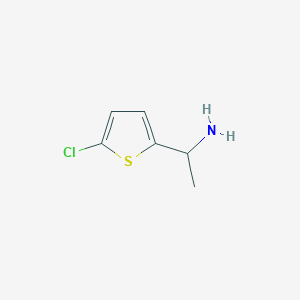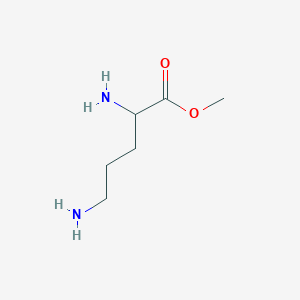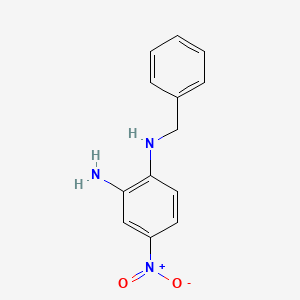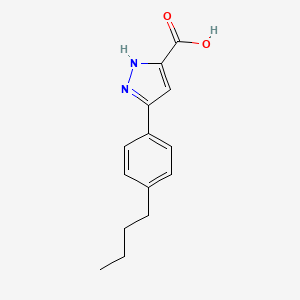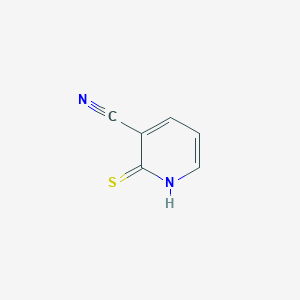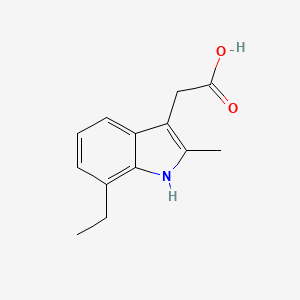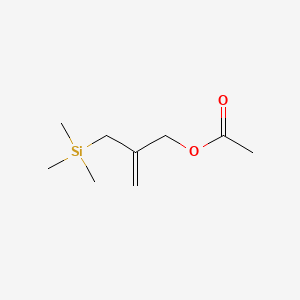
2-(Trimethylsilylmethyl)allyl acetate
Overview
Description
2-(Trimethylsilylmethyl)allyl acetate is an organic compound with the molecular formula C9H18O2Si. It is a clear, colorless liquid that is commonly used as an intermediate in organic synthesis. The compound is known for its high reactivity and is often utilized in the synthesis of biologically active organic compounds, such as drugs and pesticides .
Mechanism of Action
Preparation Methods
The preparation of 2-(Trimethylsilylmethyl)allyl acetate typically involves the following steps :
Silylation of Methallyl Alcohol: Methallyl alcohol is directly silylated to produce the precursor alcohol.
Acetylation: The precursor alcohol is then acetylated to form this compound.
Industrial production methods often involve the use of trimethylsilyl chloride and methallyl alcohol under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(Trimethylsilylmethyl)allyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups.
Common reagents used in these reactions include palladium catalysts for cycloaddition reactions and various oxidizing and reducing agents . Major products formed from these reactions include cyclopentane derivatives and other complex organic molecules .
Scientific Research Applications
2-(Trimethylsilylmethyl)allyl acetate has a wide range of applications in scientific research[4][4]:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, including cyclopentane derivatives.
Biology: The compound is utilized in the synthesis of biologically active molecules, such as drugs and pesticides.
Medicine: It serves as an intermediate in the production of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
2-(Trimethylsilylmethyl)allyl acetate can be compared with other similar compounds, such as:
- 2-(Acetoxymethyl)allyltrimethylsilane
- 2-(Trimethylsilylmethyl)-2-propen-1-yl acetate
- 2-Acetoxymethyl-3-(trimethylsilyl)propene
These compounds share similar structural features and reactivity but may differ in their specific applications and reaction conditions . The uniqueness of this compound lies in its high reactivity and versatility in various synthetic applications.
Properties
IUPAC Name |
2-(trimethylsilylmethyl)prop-2-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2Si/c1-8(6-11-9(2)10)7-12(3,4)5/h1,6-7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQWABMHZKGCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=C)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403196 | |
| Record name | 2-(Trimethylsilylmethyl)allyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72047-94-0 | |
| Record name | 2-(Trimethylsilylmethyl)allyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilylmethyl)allyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(Trimethylsilylmethyl)allyl acetate useful in organic synthesis?
A: this compound acts as a precursor to trimethylenemethane (TMM), a highly reactive intermediate that readily participates in cycloaddition reactions. [, ] This allows for the efficient construction of complex ring structures, such as cyclopentanes and pyrrolidines, from simpler starting materials. [, , ]
Q2: Can you elaborate on the role of palladium catalysts in these reactions?
A: Palladium(0) catalysts are crucial for generating the reactive TMM intermediate from this compound. [, ] The palladium coordinates to the allylic acetate moiety, facilitating the elimination of the acetate group and the trimethylsilyl group. This generates the TMM intermediate, which can then react with various electron-deficient partners, such as p-benzoquinones, ketimines, or imines, in a [3+2] cycloaddition manner. [, , ]
Q3: What makes the reactions of TMM, generated from this compound, particularly interesting for synthesizing chiral compounds?
A: Researchers have successfully developed asymmetric versions of the TMM [3+2] cycloaddition reaction. [, ] By employing chiral phosphoramidite ligands in conjunction with the palladium catalyst, they achieved high enantioselectivities, meaning one enantiomer of the product is formed preferentially. This is particularly important for synthesizing biologically active compounds where chirality plays a crucial role. [, ]
Q4: Can the structure of this compound be modified to influence the reaction outcome?
A: Yes, studies have shown that introducing substituents on the allylic system of this compound can affect the regioselectivity of the cycloaddition reaction. [] For instance, using a donor bearing a nitrile group led to different regioisomers depending on the reaction conditions and the choice of ligand. [] This highlights the potential for fine-tuning the reaction pathway through subtle structural modifications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


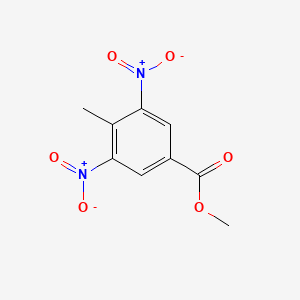
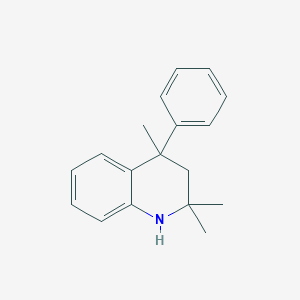
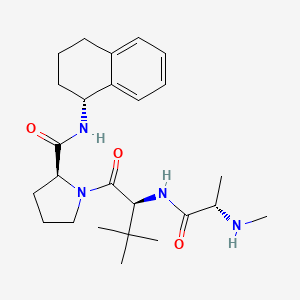
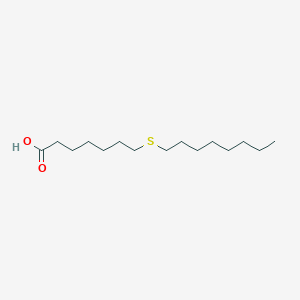


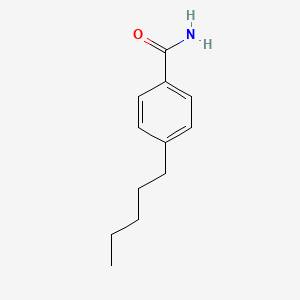
![3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B1308621.png)
